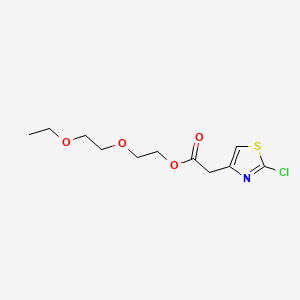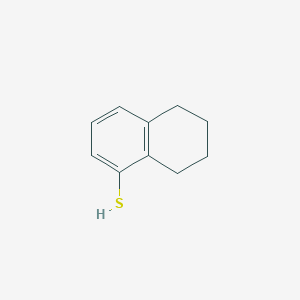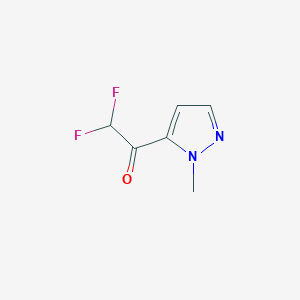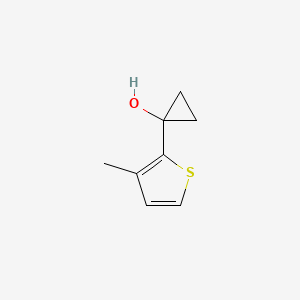
2-(2-Ethoxyethoxy)ethyl2-(2-chloro-1,3-thiazol-4-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Ethoxyethoxy)ethyl2-(2-chloro-1,3-thiazol-4-yl)acetate is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxyethoxy)ethyl2-(2-chloro-1,3-thiazol-4-yl)acetate typically involves the reaction of 2-chloro-1,3-thiazole-4-carboxylic acid with 2-(2-ethoxyethoxy)ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions
2-(2-Ethoxyethoxy)ethyl2-(2-chloro-1,3-thiazol-4-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiazolidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents, such as dimethylformamide or acetonitrile, at elevated temperatures.
Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or m-chloroperbenzoic acid, are used under mild conditions.
Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: New thiazole derivatives with various functional groups.
Oxidation Reactions: Sulfoxides and sulfones.
Reduction Reactions: Thiazolidine derivatives.
科学的研究の応用
2-(2-Ethoxyethoxy)ethyl2-(2-chloro-1,3-thiazol-4-yl)acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, with enhanced properties.
作用機序
The mechanism of action of 2-(2-Ethoxyethoxy)ethyl2-(2-chloro-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or disrupt cancer cell proliferation by targeting specific signaling pathways.
類似化合物との比較
Similar Compounds
- 2-(2-Ethoxyethoxy)ethyl2-(2-bromo-1,3-thiazol-4-yl)acetate
- 2-(2-Ethoxyethoxy)ethyl2-(2-methyl-1,3-thiazol-4-yl)acetate
- 2-(2-Ethoxyethoxy)ethyl2-(2-phenyl-1,3-thiazol-4-yl)acetate
Uniqueness
2-(2-Ethoxyethoxy)ethyl2-(2-chloro-1,3-thiazol-4-yl)acetate is unique due to the presence of the chloro group, which imparts distinct chemical reactivity and biological activity. The chloro group can be easily substituted, allowing for the synthesis of a wide range of derivatives with diverse properties. Additionally, the compound’s structure enables it to interact with various molecular targets, making it a versatile molecule for research and development.
特性
分子式 |
C11H16ClNO4S |
|---|---|
分子量 |
293.77 g/mol |
IUPAC名 |
2-(2-ethoxyethoxy)ethyl 2-(2-chloro-1,3-thiazol-4-yl)acetate |
InChI |
InChI=1S/C11H16ClNO4S/c1-2-15-3-4-16-5-6-17-10(14)7-9-8-18-11(12)13-9/h8H,2-7H2,1H3 |
InChIキー |
MXOWKSXTTJMBMQ-UHFFFAOYSA-N |
正規SMILES |
CCOCCOCCOC(=O)CC1=CSC(=N1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















